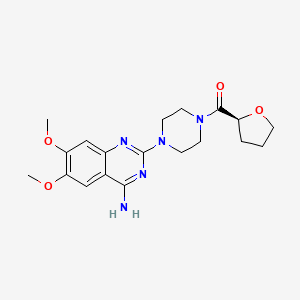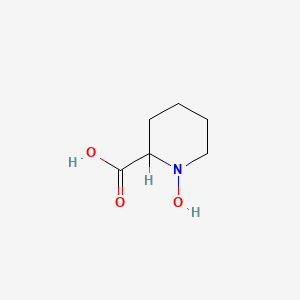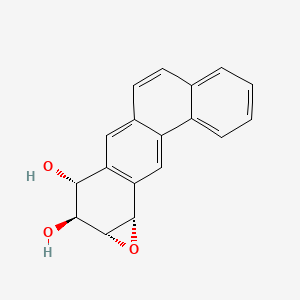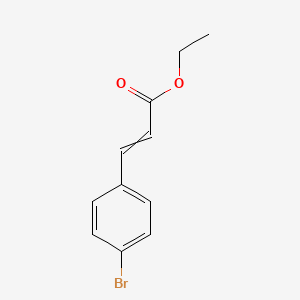![molecular formula C18H23N3O3S2 B1634133 N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide CAS No. 7474-67-1](/img/structure/B1634133.png)
N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylmethanesulfonamide group and a phenylhydrazinyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the butan-2-yl intermediate: This involves the reaction of 4-methylsulfanyl-1-oxo-butan-2-yl chloride with phenylhydrazine under controlled conditions.
Coupling with phenylmethanesulfonamide: The intermediate is then reacted with phenylmethanesulfonamide in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:
Use of high-purity reagents: Ensuring the starting materials are of high purity to avoid impurities in the final product.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield.
Purification techniques: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Hydroxyl derivatives: From reduction reactions.
Substituted phenyl derivatives: From substitution reactions.
Scientific Research Applications
N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide involves its interaction with specific molecular targets. The phenylhydrazinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-1-benzofuran-2-carboxamide
- N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
7474-67-1 |
|---|---|
Molecular Formula |
C18H23N3O3S2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-(2-phenylhydrazinyl)butan-2-yl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C18H23N3O3S2/c1-25-13-12-17(18(22)20-19-16-10-6-3-7-11-16)21-26(23,24)14-15-8-4-2-5-9-15/h2-11,17,19,21H,12-14H2,1H3,(H,20,22) |
InChI Key |
CPXZSUSONKKSLT-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)NNC1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CSCCC(C(=O)NNC1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Key on ui other cas no. |
7475-22-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


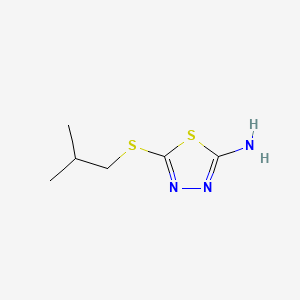


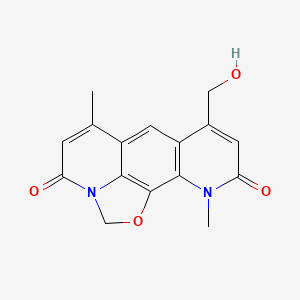
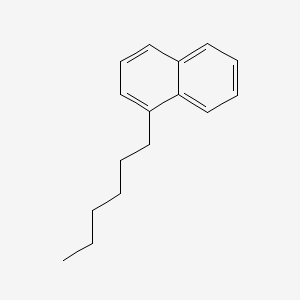
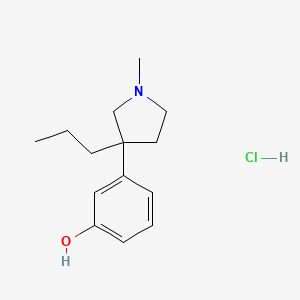
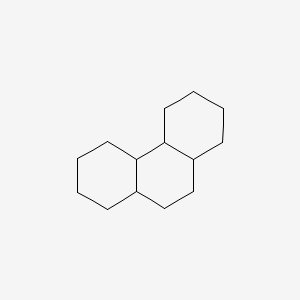
![2,6-dichloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1634076.png)
